molecular formula C12H12Cl2N2O2 B2454579 1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide CAS No. 1421485-17-7

1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide

Cat. No. B2454579
CAS RN: 1421485-17-7
M. Wt: 287.14
InChI Key: LGUVJISAGAPFEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Anticancer Properties

1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide exhibits potential as an anticancer agent. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a promising candidate for further development in cancer therapy .

Antibacterial Activity

The compound’s azetidine ring contributes to its antibacterial properties. Studies have explored its efficacy against both Gram-positive and Gram-negative bacteria. Researchers are keen on understanding its mode of action and optimizing its antibacterial potential for clinical applications .

CO2 Adsorption Materials

Functionalized azetidines, including 1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide, have been investigated for their ability to adsorb carbon dioxide (CO2). These materials could play a role in mitigating greenhouse gas emissions and addressing climate change .

Chelation and Metal Ion Binding

The carboxamide group in this compound allows it to chelate metal ions. Researchers have explored its binding affinity for various metal ions, which could have implications in environmental remediation, catalysis, and metal-based drug design .

Materials Templating

Azetidines, due to their unique ring structure, can serve as templates for the synthesis of complex molecules. Researchers have utilized 1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide as a building block in the design of novel materials with tailored properties .

Non-Viral Gene Transfection

Efforts are underway to develop non-viral vectors for gene delivery. Some studies have explored the use of azetidine-containing compounds, including our target compound, as carriers for gene transfection. Their low toxicity and potential for efficient gene transfer make them attractive alternatives to viral vectors .

Future Directions

Azetidines have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . They serve as a novel, unexplored scaffold in organic synthesis, and as a precursor for chemoselective, strain-driven N–C bond opening . Future research may focus on overcoming the challenges associated with the synthesis of azetidines and exploring their potential applications in various fields .

properties

IUPAC Name

1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-7(17)16-5-8(6-16)12(18)15-10-4-2-3-9(13)11(10)14/h2-4,8H,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUVJISAGAPFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide

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